1-(4-chlorobenzyl)-3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione
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Overview
Description
1-(4-chlorobenzyl)-3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a chlorophenyl group, and a tetrahydrocyclopenta[4,5]thieno[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorobenzyl and Chlorophenyl Groups: These groups can be introduced via nucleophilic substitution reactions using chlorobenzyl chloride and chlorophenyl chloride, respectively.
Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorobenzyl)-3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorobenzyl chloride and chlorophenyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
1-(4-chlorobenzyl)-3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Materials Science: It is explored for its use in the development of advanced materials, including organic semiconductors and polymers.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
- 1-(4-chlorobenzyl)-3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione
- 1-(4-methylbenzyl)-3-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione
- 1-(4-fluorobenzyl)-3-(4-fluorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione
Uniqueness: this compound is unique due to the presence of both chlorobenzyl and chlorophenyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and interaction with biological targets compared to similar compounds with different substituents.
Properties
Molecular Formula |
C22H16Cl2N2O2S |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
11-(4-chlorophenyl)-9-[(4-chlorophenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione |
InChI |
InChI=1S/C22H16Cl2N2O2S/c23-14-6-4-13(5-7-14)12-25-21-19(17-2-1-3-18(17)29-21)20(27)26(22(25)28)16-10-8-15(24)9-11-16/h4-11H,1-3,12H2 |
InChI Key |
VQSJGZCOPQPSKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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